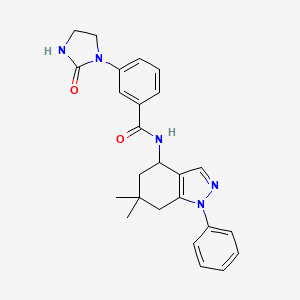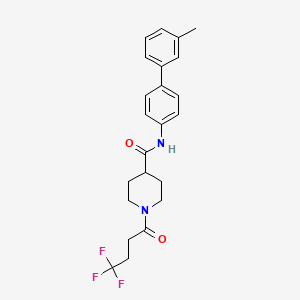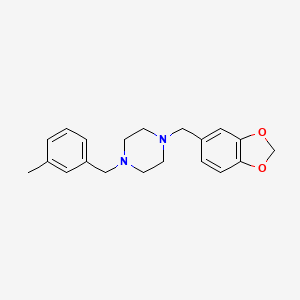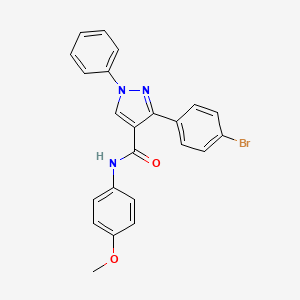![molecular formula C24H17ClN2O3 B6085924 methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate, also known as CQMA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CQMA belongs to the class of quinoline-based compounds, which have been extensively studied for their pharmacological properties.
科学研究应用
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. It has been studied extensively for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines. methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to have antimicrobial effects against several bacterial strains, making it a potential candidate for the development of new antibiotics.
作用机制
The exact mechanism of action of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate is not yet fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor effects. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell migration and invasion, and modulation of immune response. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which play a key role in programmed cell death. methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has also been found to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of tumors. Additionally, methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has several advantages for use in scientific research, including its high purity and stability, as well as its well-defined structure. It can be easily synthesized in large quantities, making it readily available for use in experiments. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and exposure time when using methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate in experiments.
未来方向
There are several future directions for research on methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate, including further studies on its mechanism of action and its potential therapeutic applications. Additional studies are needed to fully understand the molecular targets and signaling pathways involved in the antitumor and anti-inflammatory effects of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate. Furthermore, research is needed to determine the safety and efficacy of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate in animal models and clinical trials. Finally, there is a need for the development of new formulations and delivery methods to improve the solubility and bioavailability of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate for use in therapeutic applications.
Conclusion:
In conclusion, methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate is a promising compound with potential therapeutic applications in cancer therapy, anti-inflammatory treatment, and antimicrobial therapy. Its mechanism of action is not yet fully understood, but it has been shown to exhibit a wide range of pharmacological activities. methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has several advantages for use in scientific research, but careful consideration should be given to its potential toxicity and limited solubility. Future research is needed to fully understand the molecular targets and signaling pathways involved in the effects of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate, as well as its safety and efficacy in animal models and clinical trials.
合成方法
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate can be synthesized through a multistep reaction process that involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzophenone, followed by cyclization to form the quinoline ring. The resulting compound is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent to obtain the final product, methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate. The synthesis of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
属性
IUPAC Name |
methyl 4-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-30-24(29)16-8-12-18(13-9-16)26-23(28)20-14-22(15-6-10-17(25)11-7-15)27-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXCSXYULSHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B6085841.png)

![2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6085852.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6085857.png)
![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)

![1-acetyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-4-piperidinamine](/img/structure/B6085882.png)


![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)

![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)